molecular formula C15H11NO3 B13692045 5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid

5-Methyl-2-(naphthalen-2-yl)oxazole-4-carboxylic acid

Cat. No.: B13692045
M. Wt: 253.25 g/mol
InChI Key: TXOWCZXHLMEIBX-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the 5-position, a naphthyl group at the 2-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method allows for the stereospecific preparation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the reaction of α-haloketones with formamide, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of oxazole derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow conditions allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Formation of substituted naphthyl oxazole derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit the activity of certain kinases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(2-naphthyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the naphthyl group enhances its ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-methyl-2-naphthalen-2-yl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H11NO3/c1-9-13(15(17)18)16-14(19-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,17,18)

InChI Key

TXOWCZXHLMEIBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

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